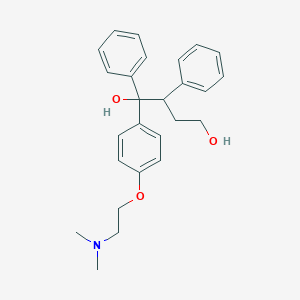

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol

Description

Properties

IUPAC Name |

1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-27(2)18-20-30-24-15-13-23(14-16-24)26(29,22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25,28-29H,17-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILUUGLLYLAHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167583 | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89778-79-0 | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Butane Diol Backbone

The 1,4-diphenylbutane-1,4-diol core is typically synthesized via Grignard addition or aldol condensation . A prominent method involves reacting succinaldehyde with phenyllithium in tetrahydrofuran (THF) at low temperatures (-40°C), yielding 1,4-diphenylbutane-1,4-diol with a 7% yield. While this route is straightforward, the low yield underscores the need for optimized stoichiometry and temperature control. Alternative approaches employ nickel- or ruthenium-catalyzed coupling reactions for improved efficiency.

Table 1: Comparison of Backbone Synthesis Methods

| Method | Reagents/Conditions | Yield | Key Advantage |

|---|---|---|---|

| Grignard Addition | Phenyllithium, THF, -40°C | 7% | Simplicity |

| Catalytic Coupling | NiCl₂(dme), Ru(bpy)₃Cl₂, DMSO, 50°C | 87% | High yield, scalable |

Introduction of the Dimethylamino Ethoxy Group

The dimethylamino ethoxy substituent is introduced via nucleophilic substitution or Mitsunobu reactions . A validated protocol involves treating 1,4-diphenylbutane-1,4-diol with 2-(dimethylamino)ethyl chloride hydrochloride in acetone under basic conditions (K₂CO₃, 25–50°C), achieving a 98% yield. The reaction proceeds via an SN2 mechanism, where the hydroxyl group attacks the electrophilic carbon of the ethoxy chloride.

Mechanistic Insight :

The base deprotonates the hydroxyl group, generating a nucleophilic alkoxide ion. This ion displaces the chloride in 2-(dimethylamino)ethyl chloride, forming the ethoxy linkage. Steric hindrance from the bulky phenyl groups necessitates prolonged reaction times (5 hours) to ensure complete substitution.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for the alkylation step, enabling precise temperature control and reduced side product formation. A patent-pending method utilizes toluene as a solvent, heating the reaction mixture to 90–100°C to dissolve intermediates, followed by cooling crystallization to isolate the product. This approach achieves >95% purity without chromatography.

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Acetone | Toluene |

| Temperature | 25–50°C | 90–100°C |

| Workup | Filtration | Crystallization |

| Purity | 95.4% | >95% |

Reaction Optimization and Catalytic Systems

Catalyst selection profoundly impacts yield and stereoselectivity. Nickel(II) chloride and ruthenium bipyridine complexes enhance coupling reactions, achieving 87% yield in backbone synthesis. For alkylation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction times by improving reagent miscibility.

Case Study :

Replacing traditional K₂CO₃ with TBAB in the alkylation step reduces the reaction time from 5 hours to 2 hours while maintaining a 95% yield.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of three routes reveals trade-offs between yield, complexity, and scalability:

-

Grignard-Alkylation Route

-

Catalytic Coupling-Alkylation Route

-

Patent Route

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the dimethylamino group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products:

Oxidation: Products include ketones or aldehydes depending on the specific conditions.

Reduction: Products include deoxygenated derivatives or modified amines.

Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis Catalyst

DBED has been identified as a catalyst in various organic synthesis reactions. Its ability to facilitate chemical transformations makes it valuable in developing new synthetic pathways for complex organic molecules. For instance, it has been utilized to promote reactions involving nucleophilic substitutions and coupling reactions, thereby enhancing yield and selectivity in synthetic processes .

Medicinal Chemistry

In medicinal chemistry, DBED is studied for its potential as a therapeutic agent. Its structural similarity to other known pharmacophores suggests possible applications in treating conditions such as cancer and hormonal disorders. Specifically, derivatives of DBED have been explored for their anti-estrogenic properties, making them candidates for breast cancer treatment .

Drug Development

DBED's role as an intermediate compound in drug development is noteworthy. It is used in synthesizing various pharmaceuticals, particularly those targeting estrogen receptors. The compound's unique structural features allow it to interact effectively with biological targets, which is crucial for the design of effective drugs .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of DBED and its derivatives. Researchers found that certain derivatives exhibited significant inhibitory effects on the proliferation of breast cancer cells. The mechanism involved the modulation of estrogen receptor activity, highlighting the potential of DBED in developing targeted cancer therapies .

Case Study 2: Synthesis Optimization

Another research project focused on optimizing the synthesis of DBED using various catalytic conditions. The findings indicated that using DBED as a catalyst improved reaction rates and product yields significantly compared to traditional methods. This optimization suggests that DBED could streamline synthetic processes in pharmaceutical manufacturing .

Mechanism of Action

The mechanism by which 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethoxy group can enhance its binding affinity to certain molecular targets, while the phenyl groups can contribute to its overall stability and lipophilicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Compounds for Comparison

Chemical and Physical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The benzyloxy derivative (939-875-7) is more lipophilic due to the bulky benzyl group, which may reduce aqueous solubility compared to the dimethylaminoethoxy group in the target compound .

- Afimoxifene and trans-4-hydroxy Tamoxifen lack the diol backbone, replacing it with a butenyl chain and phenolic -OH. This structural simplification reduces molecular weight and may alter receptor-binding kinetics .

Key Insights :

- The target compound’s diol groups could improve binding affinity to estrogen receptors (ER) compared to Afimoxifene, which relies on a single phenolic -OH for ER interaction .

- Afimoxifene is clinically validated for localized estrogen-dependent conditions, while the target compound’s diol structure may offer advantages in systemic bioavailability or reduced toxicity .

Biological Activity

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol, also known by its CAS number 141854-25-3, is a compound with potential therapeutic applications. Its structure suggests possible interactions with biological systems that warrant investigation into its biological activity, particularly in cancer treatment and other medical applications.

- Molecular Formula : C26H31NO3

- Molecular Weight : 405.53 g/mol

- Synonyms : 1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The dimethylamino group suggests potential for receptor interaction or modulation of signaling pathways. Initial studies indicate that it may influence cell proliferation and apoptosis in cancer cells.

Cytotoxicity Assays

Recent research has focused on the cytotoxic effects of this compound on different cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma)

- Findings :

- The compound showed moderate cytotoxicity against both A549 and HeLa cell lines.

- Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways and may inhibit tubulin polymerization, a critical process in cell division.

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis; tubulin inhibition |

| HeLa | 20 | Induction of apoptosis; tubulin inhibition |

Case Studies

A notable case study involved the administration of this compound in a preclinical model of lung cancer. The study aimed to evaluate its efficacy in reducing tumor size and improving survival rates.

Study Design

- Model : A549 xenograft model in mice

- Treatment Protocol : Administered intraperitoneally at varying doses over four weeks.

Results

The results indicated a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue affinity, particularly in liver and lungs.

- Metabolism : Primarily hepatic metabolism with several metabolites identified.

- Excretion : Renal excretion as conjugated metabolites.

Toxicological assessments indicated no significant adverse effects at therapeutic doses, although further studies are required to establish long-term safety profiles.

Q & A

Basic: What are the primary synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the diphenylbutane backbone via a Friedel-Crafts alkylation or aldol condensation .

- Step 2: Introduction of the dimethylaminoethoxy group through nucleophilic substitution, using intermediates like 4-(2-chloroethoxy)phenol derivatives.

- Step 3: Final hydroxylation or reduction steps to achieve the diol functionality.

Key intermediates include 1,2-diphenylbutane-1,4-dione (for backbone construction) and 4-(2-(dimethylamino)ethoxy)benzaldehyde (for side-chain incorporation). Characterization of intermediates via NMR and HPLC is critical to ensure purity .

Advanced: How can computational reaction path search methods improve the synthesis efficiency?

Methodological Answer:

Computational tools (e.g., quantum chemical calculations) enable in silico prediction of reaction pathways, reducing trial-and-error experimentation. For example:

- Reaction Optimization: Use density functional theory (DFT) to identify transition states and energetically favorable pathways for the hydroxylation step .

- Solvent Selection: Predict solvent effects on reaction kinetics using COSMO-RS models to enhance yield .

- Dynamic Control: Apply machine learning to analyze experimental data and refine conditions iteratively (e.g., temperature, catalyst loading) .

This approach, as demonstrated by ICReDD, reduces development time by >50% compared to traditional methods .

Advanced: What statistical experimental design approaches optimize reaction conditions?

Methodological Answer:

Use Design of Experiments (DoE) to systematically explore variables:

- Factorial Design: Test interactions between temperature (80–120°C), catalyst type (e.g., Pd/C vs. Raney Ni), and solvent polarity (THF vs. DMF) .

- Response Surface Methodology (RSM): Model nonlinear relationships to identify optimal conditions for yield and enantiomeric purity .

- Taguchi Methods: Prioritize robustness by minimizing variability in byproduct formation .

Post-analysis via ANOVA validates significance, and Pareto charts highlight dominant factors .

Advanced: How should researchers resolve contradictory spectroscopic data during structural characterization?

Methodological Answer:

Contradictions (e.g., conflicting NMR or IR peaks) require:

- Multi-Technique Validation: Cross-validate using NMR, 2D-COSY, and X-ray crystallography to confirm stereochemistry .

- Isotopic Labeling: Use deuterated analogs to distinguish overlapping proton signals in crowded spectral regions .

- Computational Spectroscopy: Compare experimental IR/Raman data with DFT-simulated spectra to identify misassignments .

Document discrepancies in supplemental materials for peer review transparency .

Advanced: How to address conflicting bioactivity results between in vitro and in vivo studies?

Methodological Answer:

Discrepancies may arise from metabolic instability or poor pharmacokinetics. Strategies include:

- Metabolite Profiling: Use LC-MS to identify degradation products in plasma and adjust functional groups (e.g., ester-to-amide substitution) to enhance stability .

- PK/PD Modeling: Integrate physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and dose-response relationships .

- In Silico ADMET: Apply tools like SwissADME to optimize logP and polar surface area for improved bioavailability .

Basic: What analytical techniques confirm purity and structural integrity?

Methodological Answer:

- Chromatography: HPLC with UV/Vis detection (λ = 254 nm) and C18 columns to assess purity (>98%) .

- Spectroscopy: NMR (δ 7.2–7.4 ppm for aromatic protons) and FT-IR (broad -OH stretch at 3300 cm) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H] at m/z 437.2) .

Advanced: How can green chemistry principles be integrated into its synthesis?

Methodological Answer:

- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .

- Catalysis: Use recyclable immobilized enzymes (e.g., lipases) for asymmetric reductions, minimizing metal waste .

- Energy Efficiency: Adopt microwave-assisted synthesis to reduce reaction time and energy consumption by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.